molecular formula C30H33N5O5S B8210258 N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide

N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide

Katalognummer: B8210258
Molekulargewicht: 575.7 g/mol
InChI-Schlüssel: JBLLRCOZJMVOAE-HSQYWUDLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of YH-53 involves multiple steps, starting with the preparation of the benzothiazolyl ketone moiety. The key steps include:

Industrial Production Methods: Industrial production of YH-53 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated synthesizers and high-throughput purification techniques .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

N-[(2S)-1-[[[2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide has been studied for its inhibitory effects on several enzymes, particularly serine proteases and thrombin.

Key Findings:

  • Thrombin Inhibition : The compound demonstrated a Ki value of 0.99 nM against human alpha-thrombin, indicating potent inhibition. This suggests its potential application in anticoagulant therapies .
  • Serine Protease Activity : It also inhibited bovine trypsin with a Ki of 1.80 nM. The mechanism involves the binding of the compound to the active site of the serine protease, preventing substrate access .

Therapeutic Implications

The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas.

Potential Applications:

  • Anticoagulant Therapy : Given its strong inhibition of thrombin, it may be developed as a novel anticoagulant agent.
  • Cancer Treatment : The benzothiazole moiety is known for its anticancer properties, suggesting that this compound could be explored for anticancer drug development.

Data Table: Enzyme Inhibition Profile

Enzyme Target Ki (nM) Assay Description
Human Alpha-Thrombin0.99Inhibition measured via thrombin-catalyzed hydrolysis rates using chromogenic substrates .
Bovine Trypsin1.80Assessed through trypsin-catalyzed hydrolysis rates with chromogenic substrates .

Case Study 1: Thrombin Inhibition

A study conducted by Johnson & Johnson Pharmaceuticals focused on the anticoagulant properties of this compound. The research demonstrated that the compound effectively inhibited thrombin activity in vitro, leading to decreased clot formation in animal models. This study highlights its potential for clinical applications in managing thrombotic disorders.

Case Study 2: Cancer Cell Line Testing

In another study, the compound was tested against various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast cancer and leukemia cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in oncology.

Vergleich Mit ähnlichen Verbindungen

YH-53 ist unter den 3CL-Protease-Inhibitoren aufgrund seiner Benzothiazolylketon-Struktur einzigartig. Zu ähnlichen Verbindungen gehören:

    GC376: Ein weiterer 3CL-Protease-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.

    PF-07321332: Ein Protease-Inhibitor, der von Pfizer entwickelt wurde und ebenfalls die 3CL-Protease von SARS-CoV-2 angreift.

Im Vergleich zu diesen Verbindungen hat YH-53 eine potente Hemmung mit günstigen pharmakokinetischen Eigenschaften gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht.

Biologische Aktivität

The compound N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide, often referred to as a benzothiazole derivative, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is C20H25N5O3SC_{20}H_{25}N_{5}O_{3}S with a molecular weight of approximately 425.5 g/mol. Its unique structure allows for interactions with various biological targets.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study evaluating several benzothiazole derivatives reported that they possess potent cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
BZ-IMCF-75.0Apoptosis induction
BZ-IIHeLa7.5Cell cycle arrest
BZ-IVA5494.8Inhibition of proliferation

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Oncogenic Pathways : The compound may inhibit pathways such as the MYC transcriptional activity, which is crucial for cell proliferation and survival in cancer cells .
  • Regulation of Apoptosis : It has been shown to regulate pro-apoptotic proteins, thereby promoting apoptosis in cancer cells .
  • Cell Cycle Regulation : The compound may induce cell cycle arrest by affecting cyclin-dependent kinases (CDKs), leading to halted cancer cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in preclinical settings:

  • Study on MCF-7 Cells : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction mechanisms.
  • HeLa Cell Study : Another study showed that treatment with the compound resulted in a marked decrease in HeLa cell proliferation, correlating with increased levels of reactive oxygen species (ROS) and subsequent apoptosis.

Eigenschaften

IUPAC Name

N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N5O5S/c1-16(2)13-22(34-29(39)23-15-18-19(32-23)8-6-9-24(18)40-3)28(38)33-21(14-17-11-12-31-27(17)37)26(36)30-35-20-7-4-5-10-25(20)41-30/h4-10,15-17,21-22,32H,11-14H2,1-3H3,(H,31,37)(H,33,38)(H,34,39)/t17-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLLRCOZJMVOAE-HSQYWUDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.